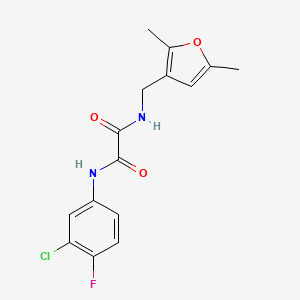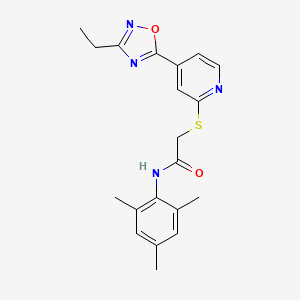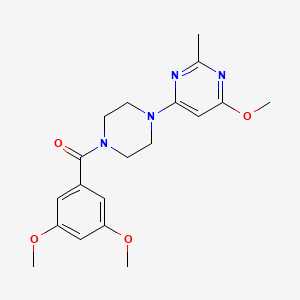![molecular formula C28H32N2O3S B2681337 N-{4-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide CAS No. 690644-00-9](/img/structure/B2681337.png)
N-{4-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-{4-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide” is a chemical compound with the molecular formula C28H32N2O3S . It is structurally similar to known opioids .
Molecular Structure Analysis
The molecular structure of “N-{4-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide” consists of 28 carbon atoms, 32 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The average mass is 476.630 Da and the monoisotopic mass is 476.213348 Da .Applications De Recherche Scientifique
Synthesis and Structural Characterization
N-{4-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide and its derivatives are synthesized for various applications, including as potential drug candidates. For example, derivatives have been explored for their role as CCR5 antagonists in preventing human HIV-1 infection. Such compounds are characterized using NMR, MS, IR, and bioactivity assays to evaluate their potential as candidate compounds for drug development (Cheng De-ju, 2015).
Pharmacological Evaluation
The pharmacological evaluation of these compounds reveals their potential in treating various diseases. For instance, substituted benzenesulfonamides have been studied for their role as potent inhibitors of membrane-bound phospholipase A2, indicating their potential in reducing myocardial infarction size in coronary occluded rats (H. Oinuma et al., 1991).
Inhibitory Action on Enzymes
Several studies have explored the inhibitory action of sulfonamide derivatives on various human enzymes. These include the inhibition of human carbonic anhydrase isoforms, which are implicated in conditions like glaucoma, epilepsy, obesity, and cancer. Derivatives showing low nanomolar inhibitory action against specific isoforms have been identified, highlighting their therapeutic potential (C. B. Mishra et al., 2017).
Material Science Applications
Beyond pharmacological applications, some derivatives have been studied for their role in material science, such as in the corrosion inhibition of metals. Quantum chemical calculations and molecular dynamics simulations have been employed to understand the adsorption and inhibition properties of piperidine derivatives on iron corrosion, providing insights into their effectiveness as corrosion inhibitors (S. Kaya et al., 2016).
Novel Therapeutic Agents
Research into the structure-activity relationships of sulfonamide derivatives has led to the identification of novel therapeutic agents. For instance, studies on derivatives as inhibitors of carbonic anhydrase IX, a tumor-associated enzyme, offer promising leads for anticancer agent development. Such inhibitors exhibit potent and selective action, suggesting their utility in targeting hypoxic tumors (Nabih Lolak et al., 2019).
Propriétés
IUPAC Name |
N-[[4-(4-benzylpiperidine-1-carbonyl)phenyl]methyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O3S/c1-21-8-9-22(2)27(18-21)34(32,33)29-20-25-10-12-26(13-11-25)28(31)30-16-14-24(15-17-30)19-23-6-4-3-5-7-23/h3-13,18,24,29H,14-17,19-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGIWEBNURVRCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2681255.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)cinnamamide](/img/structure/B2681258.png)
![lithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate](/img/no-structure.png)
![(E)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)but-2-enamide](/img/structure/B2681261.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2681264.png)


![Tert-butyl N-[[(3S,4S)-4-[4-(aminomethyl)triazol-1-yl]oxolan-3-yl]methyl]carbamate](/img/structure/B2681267.png)

![3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2681269.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2681272.png)
